molecular formula C7H8N2O B085604 2,6-Dimethylpyrimidine-4-carbaldehyde CAS No. 1074-39-1

2,6-Dimethylpyrimidine-4-carbaldehyde

Cat. No.: B085604
CAS No.: 1074-39-1
M. Wt: 136.15 g/mol
InChI Key: DDNZMSHBGPIXPX-UHFFFAOYSA-N
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Description

2,6-Dimethylpyrimidine-4-carbaldehyde is a valuable chemical scaffold in medicinal chemistry and drug discovery research. Its core research value lies in its role as a critical intermediate for the synthesis and development of potent and selective Sirtuin 2 (Sirt2) inhibitors . Sirt2 is an NAD+-dependent deacetylase that is a significant therapeutic target for epigenetic regulation in currently incurable diseases, including neurodegenerative conditions such as Parkinson's disease, Huntington's disease, and Alzheimer's disease, as well as multiple sclerosis . In this context, the 4,6-dimethylpyrimidine moiety is a characteristic structural feature of SirReal-type inhibitors, a class of compounds known to selectively inhibit Sirt2 by inducing a hydrophobic selectivity pocket upon binding to the enzyme's active site . This mechanism allows researchers to probe Sirt2's biological functions and validate it as a target for therapeutic intervention. Furthermore, the pyrimidine core is a privileged structure in pharmaceuticals, frequently employed in the design of molecules targeting various kinases and other enzymes due to its ability to mimic endogenous purine bases and participate in key hydrogen-bonding interactions within active sites . As such, this compound provides researchers with a versatile building block for structure-activity relationship (SAR) studies and the creation of novel chemical entities aimed at challenging biological targets in oncology and neurology .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylpyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-3-7(4-10)9-6(2)8-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNZMSHBGPIXPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1074-39-1
Record name 2,6-dimethylpyrimidine-4-carbaldehyde
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Chemical Reactivity and Functionalization Strategies of 2,6 Dimethylpyrimidine 4 Carbaldehyde and Its Derivatives

Reactions Involving the Aldehyde Moiety

The aldehyde group at the C-4 position of the pyrimidine (B1678525) ring is a primary site for nucleophilic attack and condensation reactions. It readily undergoes transformations typical of aromatic aldehydes, leading to a diverse array of functionalized pyrimidine structures.

Condensation Reactions (e.g., Schiff Base Formation, Aldol Condensation)

The carbonyl group of 2,6-dimethylpyrimidine-4-carbaldehyde is electrophilic and reacts with various nucleophiles. Condensation reactions are a cornerstone of its chemistry, providing pathways to molecules with extended conjugation and diverse structural motifs.

Schiff Base Formation: This reaction involves the condensation of the aldehyde with primary amines. The process is typically catalyzed by acid and results in the formation of an imine or azomethine group (-C=N-). These Schiff bases are valuable intermediates in organic synthesis and can serve as ligands for metal complexes. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Aldol and Knoevenagel Condensations: The aldehyde undergoes condensation with compounds containing an active methylene (B1212753) group (CH-acids) in what is known as the Knoevenagel condensation, a variant of the aldol reaction. masterorganicchemistry.com This reaction is generally catalyzed by a weak base, such as an amine (e.g., piperidine or β-alanine), which deprotonates the active methylene compound to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the pyrimidine carbaldehyde. Subsequent dehydration of the aldol adduct yields a stable α,β-unsaturated product. This strategy is highly effective for forming new carbon-carbon bonds.

A variety of active methylene compounds can be employed in this reaction, leading to a range of functionalized vinylpyrimidines.

Table 1: Examples of Knoevenagel Condensation Products with this compound
Active Methylene ReactantProduct StructureProduct Name
MalononitrileStructure with Malononitrile2-((2,6-dimethylpyrimidin-4-yl)methylene)malononitrile
Ethyl CyanoacetateStructure with Ethyl CyanoacetateEthyl 2-cyano-3-(2,6-dimethylpyrimidin-4-yl)acrylate
Barbituric AcidStructure with Barbituric Acid5-((2,6-dimethylpyrimidin-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
Thiobarbituric AcidStructure with Thiobarbituric Acid5-((2,6-dimethylpyrimidin-4-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Oxidation to Carboxylic Acids

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 2,6-dimethylpyrimidine-4-carboxylic acid. This transformation is a fundamental process in organic synthesis. Various oxidizing agents can accomplish this conversion under mild conditions, offering high chemoselectivity. organic-chemistry.org

Commonly used methods include:

Potassium Permanganate (KMnO₄): A strong oxidizing agent that effectively converts aldehydes to carboxylic acids.

Chromium (VI) Reagents: Reagents like chromium trioxide (CrO₃) in an acidic solution (Jones oxidation) are effective, though less favored now due to toxicity concerns.

Silver (I) Oxide (Ag₂O): The Tollens' reagent provides a mild method for this oxidation.

Modern Reagents: More contemporary and environmentally benign methods utilize oxidants like Oxone or catalytic systems such as N-hydroxyphthalimide (NHPI) with oxygen as the terminal oxidant. organic-chemistry.orgyoutube.com

This oxidation provides a direct route to an important synthetic intermediate, as the carboxylic acid group can be further modified into esters, amides, or acid chlorides.

Reduction to Alcohols and Amines

The carbonyl group of this compound can be reduced to either a primary alcohol or an amine, depending on the reagents and reaction conditions.

Reduction to Alcohols: The aldehyde is easily reduced to the corresponding primary alcohol, (2,6-dimethylpyrimidin-4-yl)methanol. This is typically achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a common choice due to its mildness, high yield, and chemoselectivity, as it typically does not reduce other functional groups like esters or amides. masterorganicchemistry.comcommonorganicchemistry.comrsc.org The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide. youtube.com

Reduction to Amines (Reductive Amination): This one-pot reaction converts the aldehyde directly into a primary, secondary, or tertiary amine. organicreactions.orgmdpi.com The process involves the initial formation of a Schiff base (imine) by condensation with an amine (ammonia for a primary amine, a primary amine for a secondary amine, etc.), which is then reduced in situ. mdpi.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation (H₂ with a metal catalyst like Pd, Pt, or Ni). nih.govnih.govorganic-chemistry.org This method is a highly efficient and widely used strategy for forming C-N bonds. organicreactions.org

Formation of Hydrazones and Thiosemicarbazones

Similar to Schiff base formation, the aldehyde reacts readily with hydrazine and its derivatives to form hydrazones, and with thiosemicarbazide to form thiosemicarbazones. These reactions are straightforward condensations involving the elimination of a water molecule. The resulting compounds, characterized by the C=N-N moiety, are often highly crystalline solids. Hydrazones and thiosemicarbazones are of significant interest in medicinal chemistry and serve as versatile ligands in coordination chemistry due to the presence of multiple donor atoms (N and S).

Table 2: Formation of Hydrazone and Thiosemicarbazone Derivatives
ReactantGeneral Product StructureProduct Class
Hydrazine (NH₂NH₂)Hydrazone StructureHydrazone
Phenylhydrazine (PhNHNH₂)Phenylhydrazone StructurePhenylhydrazone
Thiosemicarbazide (NH₂NHC(=S)NH₂)Thiosemicarbazone StructureThiosemicarbazone

Reactivity of Ring Substituents

Beyond the aldehyde group, the methyl groups attached to the pyrimidine ring also participate in important chemical transformations.

Active Methyl Group Reactivity (e.g., Aldol-type Condensations)

The methyl groups at the C-2 and C-6 positions of the pyrimidine ring are considered "active" methyl groups. Their reactivity stems from the electron-withdrawing character of the two ring nitrogen atoms, which increases the acidity of the methyl protons. This is analogous to the α-protons of a ketone.

Under basic conditions, a proton can be abstracted from one of the methyl groups to form a resonance-stabilized carbanion (an enolate-like species). This nucleophilic carbanion can then attack an electrophile, most notably the carbonyl carbon of another aldehyde molecule (including another molecule of this compound or a different aldehyde like benzaldehyde) in an aldol-type condensation. nih.gov This reaction typically requires a base catalyst and may be followed by dehydration to yield a styryl-like pyrimidine derivative. Acid catalysts or dehydrating agents like acetic anhydride can also promote this type of condensation. This reactivity allows for the elaboration of the pyrimidine core by forming new carbon-carbon bonds at the methyl positions, leading to more complex, conjugated systems.

Nucleophilic Aromatic Substitution on Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a critical reaction for the functionalization of pyrimidine rings. Aromatic rings, typically nucleophilic, become susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups. stackexchange.comwikipedia.org The pyrimidine ring, with its two nitrogen atoms, is inherently electron-deficient, making it more reactive towards nucleophiles than benzene. This reactivity is further enhanced when a good leaving group, such as a halogen, is present at an activated position.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. wikipedia.orglibretexts.org First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org In this step, the aromaticity of the ring is temporarily lost. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the pyrimidine ring is restored. libretexts.org

For halogenated pyrimidines, the position of the halogen is crucial for reactivity. Halogens at the C4 (or C6) position are generally more susceptible to displacement than those at the C2 position. stackexchange.com This increased reactivity at the C4 position is attributed to greater stabilization of the negative charge in the Meisenheimer intermediate by the para-nitrogen atom. stackexchange.com The presence of other electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group, further activates the ring for SNAr reactions. wikipedia.org

Factors Influencing SNAr Reactivity on Halogenated Pyrimidines
FactorEffect on ReactivityReason
Position of Leaving GroupC4/C6 > C2Greater resonance stabilization of the Meisenheimer complex by the para-nitrogen atom. stackexchange.com
Nature of Leaving GroupF > Cl > Br > IThe first step (nucleophilic attack) is typically the rate-determining step. The high electronegativity of fluorine polarizes the C-F bond, making the carbon more electrophilic.
Activating GroupsIncreased ReactivityElectron-withdrawing groups (e.g., -NO₂, -CN, -CHO) at ortho/para positions stabilize the anionic intermediate. wikipedia.org
Nucleophile StrengthStronger nucleophiles react fasterA higher concentration of a more potent nucleophile increases the rate of the initial attack.

Reactivity of Thiol and Amino Substituents

Thiol (-SH) and amino (-NH₂) groups attached to the pyrimidine ring are important functional handles for further molecular elaboration. The 4-thiol derivative, 2,6-dimethylpyrimidine-4-thiol, can be synthesized from the corresponding 4-chloro derivative via nucleophilic substitution.

The thiol group itself can be a site for various reactions. For instance, it can be S-alkylated to form thioethers. More significantly, it can be oxidized to form more reactive sulfonyl groups (-SO₂R). The oxidation of 4,6-dimethylpyrimidine-2-thiol (B7761162) derivatives with agents like hydrogen peroxide in glacial acetic acid has been shown to produce pyrimidine sulfonyl methanones. nih.gov These sulfonyl moieties are excellent leaving groups, far superior to halides, making the pyrimidine ring highly susceptible to subsequent SNAr reactions even with weak nucleophiles.

The amino group (-NH₂) at the C4 position is also a key functional group. It can act as a nucleophile in cyclization reactions to form fused heterocyclic systems. For example, 4-aminopyrimidines are common starting materials for the synthesis of pyrido[2,3-d]pyrimidines. jocpr.com The exocyclic amino group can attack a carbonyl carbon in an adjacent side chain, initiating an intramolecular cyclization cascade. jocpr.comresearchgate.net Furthermore, ultraviolet irradiation of 2,6-dimethyl-4-aminopyrimidine has been shown to induce an intramolecular rearrangement, highlighting the unique reactivity imparted by the amino substituent. researchgate.net

Formation of Complex Heterocyclic Systems

The aldehyde functional group in this compound is a gateway to constructing elaborate, fused heterocyclic structures, which are prevalent in medicinal chemistry.

The aldehyde group is highly reactive towards active methylene compounds in condensation reactions, which is often the first step in building a new fused ring. A common strategy for synthesizing fused pyrido[2,3-d]pyrimidines involves a multicomponent reaction. nih.govacs.org This process can be initiated by a Knoevenagel condensation between the pyrimidine-4-carbaldehyde (B152824) and an active methylene compound like malononitrile or a 1,3-dicarbonyl compound. jocpr.comnih.gov

The resulting product, an α,β-unsaturated system, can then undergo an intramolecular Michael addition, followed by cyclization and subsequent aromatization (often through oxidation or elimination) to yield the final fused heterocycle. jocpr.comnih.gov Theoretical studies on the formation of pyrido[2,3-d]pyrimidines confirm a stepwise mechanism involving Knoevenagel condensation, Michael addition, and cyclization as the key phases. nih.gov Various reagents and conditions can be employed to construct the pyridine ring fused to the pyrimidine core, utilizing the aldehyde as the key electrophilic partner. jocpr.com

Examples of Reagents for Fused Pyrimidine Synthesis
Reactant for AldehydeFused System FormedReaction Type
6-Aminouracil and 1,3-IndanedioneIndeno-pyrido[2,3-d]pyrimidineKnoevenagel Condensation, Michael Addition, Cyclization acs.org
1,3-Dicarbonyl compounds (e.g., Acetylacetone)Pyrido[2,3-d]pyrimidine (B1209978)Condensation, Cyclization jocpr.com
Malononitrile and an AminePyrido[2,3-d]pyrimidineMulticomponent Condensation researchgate.net
Ethyl AcetoacetatePyrido[2,3-d]pyrimidineCondensation, Cyclization jocpr.com

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug design. Pyrazole-pyrimidine hybrids are of significant interest due to their broad spectrum of biological activities. The synthesis of these hybrids often utilizes a pyrimidine-4-carbaldehyde as a key intermediate.

A prevalent synthetic route begins with the Claisen-Schmidt condensation of this compound with an appropriate ketone (e.g., a substituted acetophenone) to form a chalcone, which is an α,β-unsaturated carbonyl compound. acs.org This chalcone then serves as the synthon for building the pyrimidine ring. acs.org The cyclocondensation of the chalcone with various nucleophilic reagents containing an N-C-N fragment, such as urea (B33335), thiourea, or guanidine, in a basic medium yields the desired pyrazole-pyrimidine hybrid. acs.orgtandfonline.com This reaction creates a new pyrimidine ring attached to the pyrazole moiety through the carbon backbone derived from the initial chalcone. acs.orgdoi.org

Reaction Mechanism Elucidation

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and designing new molecular entities. The transformations of this compound and its derivatives are governed by well-established mechanistic principles.

The Nucleophilic Aromatic Substitution (SNAr) on a 4-halogenated pyrimidine proceeds via the formation of a Meisenheimer complex. The attack of the nucleophile at C4 creates a tetrahedral carbon and delocalizes the negative charge across the ring and onto the nitrogen atoms, which is a key stabilizing feature. The subsequent loss of the halide ion is a fast step that restores the aromaticity of the pyrimidine ring.

The formation of fused pyrido[2,3-d]pyrimidines from an aldehyde, an active methylene compound (like Meldrum's acid), and an aminopyrimidine has been investigated theoretically. The mechanism unfolds through a sequence of distinct steps: nih.gov

Knoevenagel Condensation: The aldehyde reacts with the active methylene compound to form a highly electrophilic intermediate.

Michael Addition: The C5 position of the aminopyrimidine acts as a nucleophile, attacking the β-carbon of the Knoevenagel adduct.

Cyclization: The exocyclic amino group of the pyrimidine attacks one of the carbonyl groups of the adduct, leading to ring closure.

Elimination/Aromatization: Subsequent elimination of a small molecule (like water or an alcohol) leads to the final, stable aromatic fused ring system.

The synthesis of pyrazole-pyrimidine hybrids also follows a clear mechanistic path. The initial Claisen-Schmidt condensation is a base-catalyzed aldol condensation followed by dehydration to form the chalcone. The subsequent cyclization with thiourea, for example, involves the Michael addition of the sulfur or nitrogen nucleophile to the β-carbon of the chalcone, followed by intramolecular cyclization and tautomerization to form the stable pyrimidine-2-thiol ring. doi.org

Finally, it is worth noting that the methyl groups at positions 2 and 6 of the pyrimidine ring are also reactive. They are considered 'active' methyl groups, capable of participating in aldol-type condensations with aldehydes under certain conditions, as the negative charge of the corresponding carbanion can be delocalized onto the ring nitrogens. stackexchange.com

Applications in Medicinal Chemistry and Biological Sciences

Applications in Antimicrobial Research

Derivatives of 2,6-Dimethylpyrimidine-4-carbaldehyde have been a focal point in the quest for new antimicrobial agents. The ease with which the aldehyde group can be modified allows for the creation of a wide array of compounds with potential therapeutic value.

Antibacterial Efficacy Studies

The antibacterial potential of pyrimidine (B1678525) derivatives is a well-established area of research. Schiff bases, formed by the condensation of pyrimidine aldehydes with various primary amines, have shown significant promise. These compounds, characterized by an azomethine group (-CH=N-), are known to exhibit a broad range of biological activities, including antibacterial effects. While specific studies on this compound are not extensively documented, the broader class of pyrimidine-based Schiff bases has demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the imine group, which can interfere with bacterial cell wall synthesis or other vital cellular processes.

Derivative TypeBacterial StrainActivityReference
Pyrimidine-based Schiff BasesEscherichia coliActive nih.gov
Pyrimidine-based Schiff BasesStaphylococcus aureusActive nih.gov
Pyrimidine-based Schiff BasesPseudomonas aeruginosaActive nih.gov

Antifungal Activity Investigations

In the realm of antifungal research, thiosemicarbazones derived from pyrimidine aldehydes have shown considerable activity. These compounds are synthesized by reacting the aldehyde with thiosemicarbazide. The resulting thiosemicarbazone can chelate metal ions, which is believed to be a key aspect of their antifungal mechanism. The complexation with metals can enhance their biological activity. Studies on various thiosemicarbazones have demonstrated their efficacy against a range of fungal pathogens. For instance, certain thiosemicarbazone derivatives have been reported to be effective against Candida albicans and Aspergillus niger. The fungistatic activity of these compounds is often quantified by their minimum inhibitory concentration (MIC).

Derivative TypeFungal StrainActivityReference
ThiosemicarbazonesCandida albicansActive researchgate.netnih.govmdpi.com
ThiosemicarbazonesAspergillus nigerActive researchgate.netnih.gov

Antitubercular Research Applications

Hydrazone derivatives of heterocyclic aldehydes have been identified as a promising class of compounds in the search for new treatments for tuberculosis. These compounds are synthesized from the reaction of aldehydes with hydrazides. The resulting hydrazones have been shown to inhibit the growth of Mycobacterium tuberculosis. While direct studies on hydrazones from this compound are not abundant, the broader class of pyrimidine-based hydrazones has been investigated. The antitubercular activity of these compounds is often evaluated against the H37Rv strain of M. tuberculosis. Some indole-pyridine derived hydrazide-hydrazones have shown MIC values comparable to the frontline anti-TB drug isoniazid.

Derivative TypeOrganismActivity (MIC)Reference
Indole-pyridine Hydrazide-hydrazonesM. tuberculosis H37Rv0.05-2 µg/mL nih.gov
Indole-pyridine Hydrazide-hydrazonesINH-resistant M. tuberculosis2-5 µg/mL nih.gov
Hydrazone AnalogsM. tuberculosis H37RvIC50 of 1.6-5.96 µg/mL researchgate.net

Antiviral Agent Development

The pyrimidine nucleus is a key component in many antiviral drugs, and research continues to explore new derivatives with enhanced efficacy. A wide variety of pyrimidine molecules have been produced and tested for their antiviral activity against a range of viruses, including influenza, herpes, and human immunodeficiency virus (HIV) nih.gov. The development of pyrimidine-containing compounds is a significant area of focus in antiviral research nih.gov. Schiff bases have also been investigated for their antiviral properties, with some showing potential against HIV nih.govrsc.org.

Modulation of Antimicrobial Resistance Mechanisms

A significant challenge in antimicrobial therapy is the rise of drug-resistant pathogens. Research into pyrimidine derivatives also includes investigating their potential to overcome these resistance mechanisms. For instance, some pyrimidine compounds have been found to be active against drug-resistant strains of M. tuberculosis nih.gov. The development of compounds that can either bypass existing resistance mechanisms or inhibit them is a critical area of ongoing research.

Anticancer Research

Pyrimidine derivatives are a cornerstone of cancer chemotherapy, with drugs like 5-fluorouracil being widely used. The structural versatility of the pyrimidine ring allows for the design of compounds that can target various aspects of cancer cell biology. Derivatives of this compound, particularly Schiff bases and other analogs, have been evaluated for their cytotoxic effects against various cancer cell lines.

Numerous studies have demonstrated the antiproliferative activity of pyrimidine derivatives against a range of human cancer cell lines, including those of the breast (MCF-7), liver (HEPG2), and colon (LoVo) sciensage.infonih.gov. The cytotoxic effects are typically quantified by the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Some novel pyrimidine derivatives have shown potent anticancer activity with IC50 values in the micromolar and even sub-micromolar range sciensage.info. The mechanism of action for these compounds can vary, with some acting as inhibitors of key enzymes involved in cell cycle progression, such as cyclin-dependent kinases (CDKs) nih.gov.

Derivative TypeCancer Cell LineActivity (IC50)Reference
Pyrazolo[3,4-d]pyrimidineMCF-7< 10 µM nih.gov
Pyrazolo[3,4-d]pyrimidineHCT-116< 10 µM nih.gov
2,4,5-substituted pyrimidinesBEL-74502 (Hepatocellular Carcinoma)< 0.10 µM sciensage.info
Pyrimidine derivativesLoVo (Colon Adenocarcinoma)Not specified nih.gov
Pyrimidine derivativesA549 (Lung Cancer)Not specified nih.gov

An extensive review of scientific literature reveals that while the pyrimidine scaffold is a cornerstone in medicinal chemistry with numerous derivatives exhibiting a wide range of pharmacological activities, specific research data focusing solely on This compound is not available in the public domain for the detailed applications requested.

The pyrimidine core is integral to a vast number of biologically active molecules, and research into its derivatives is extensive. Studies frequently explore the cytotoxic, anti-inflammatory, neurological, and other pharmacological effects of complex molecules that incorporate a pyrimidine ring. However, these investigations focus on the final, more complex derivatives rather than on the specific synthetic intermediate, this compound.

This compound primarily serves as a precursor or a building block in the synthesis of more elaborate molecules, such as Schiff bases and other heterocyclic systems. While the resulting larger molecules are often subjected to detailed biological screening, the specific activities of the initial aldehyde are typically not reported in the literature found. Therefore, a detailed article on the direct biological applications of this compound, as per the requested outline, cannot be generated based on the currently available scientific data. Research has been conducted on derivatives synthesized from this carbaldehyde, but not on the compound itself. For example, Schiff bases derived from substituted pyrimidines have been evaluated for their anticancer and DNA-binding properties, but the activity of the parent aldehyde remains uncharacterized in these studies. nih.govresearchgate.netlboro.ac.uk

Consequently, it is not possible to provide an article that strictly adheres to the outline while focusing exclusively on the specified chemical compound due to the absence of dedicated research on its direct medicinal and biological applications.

Design and Synthesis of Bioactive Small Molecules and Drug Leads

The unique chemical structure of this compound, featuring a reactive aldehyde group on a di-substituted pyrimidine ring, makes it a valuable scaffold for chemical modification and elaboration. This allows for the synthesis of a diverse range of molecules with potential therapeutic applications. The pyrimidine core is a well-established pharmacophore found in numerous approved drugs, and the strategic placement of the dimethyl and carbaldehyde groups offers opportunities for fine-tuning the pharmacological properties of its derivatives.

PROTACs Development

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that function by inducing the degradation of specific target proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. While the direct utilization of this compound in the synthesis of PROTACs is not yet extensively documented in peer-reviewed literature, its structural features suggest its potential as a versatile building block in this context.

The aldehyde functionality of this compound can be readily transformed into a variety of other functional groups, such as amines, alcohols, or carboxylic acids. These transformed groups can then serve as attachment points for either the target protein ligand or the E3 ligase ligand, or for the linker component of the PROTAC. For instance, reductive amination of the aldehyde could introduce a primary or secondary amine, which is a common handle for linker attachment in PROTAC synthesis.

The 2,6-dimethylpyrimidine core itself can be incorporated as a part of the target-binding moiety or as a scaffold to orient the other components of the PROTAC. The development of novel PROTACs often involves the exploration of diverse chemical scaffolds to optimize the potency, selectivity, and pharmacokinetic properties of the degrader molecule. The adaptability of the this compound platform makes it an attractive candidate for inclusion in PROTAC discovery libraries.

Enzyme Inhibitors (e.g., Sirtuin Inhibitors)

A more established application of the 2,6-dimethylpyrimidine scaffold lies in the development of enzyme inhibitors, particularly inhibitors of sirtuins. Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, and their dysregulation has been implicated in a range of diseases, including cancer and neurodegenerative disorders.

Recent research has highlighted the importance of the 2,6-dimethylpyrimidine motif in the design of potent and selective sirtuin inhibitors. For example, a series of "SirReal" (Sirtuin Rearranging Ligands) inhibitors have been developed that feature a 4,6-dimethyl-2-mercaptopyrimidine core. This specific structural element has been shown to be crucial for the potent inhibition of SIRT2.

Furthermore, the 2,6-dimethylpyrimidine scaffold has been successfully incorporated into the design of dual inhibitors targeting both Sirtuin 2 (Sirt2) and Histone Deacetylase 6 (HDAC6). One such study reported the synthesis and biological evaluation of a dual inhibitor containing a 2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido moiety. The development of dual inhibitors is a promising strategy for tackling complex diseases with multifactorial etiologies.

While the aforementioned examples utilize a thiol-substituted pyrimidine, the this compound can be considered a valuable precursor for the synthesis of such inhibitors. Standard organic synthesis procedures could be employed to convert the carbaldehyde at the 4-position into a thiol group at the 2-position, or to otherwise elaborate the molecule to incorporate the necessary pharmacophoric features for sirtuin inhibition. The reactivity of the aldehyde group provides a synthetic handle to introduce the diversity required for optimizing inhibitor potency and selectivity.

The following table summarizes key research findings on sirtuin inhibitors incorporating the 2,6-dimethylpyrimidine core:

Compound/SeriesTarget(s)Key Findings
SirReal-type InhibitorsSIRT2The 4,6-dimethyl-2-mercaptopyrimidine motif is a key structural feature for potent SIRT2 inhibition.
Dual Sirt2/HDAC6 InhibitorSirt2 and HDAC6A molecule containing a 2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido moiety demonstrated potent dual inhibition of Sirt2 and HDAC6.

Coordination Chemistry and Metal Complexation Studies

Synthesis of Ligands Derived from 2,6-Dimethylpyrimidine-4-carbaldehyde

The aldehyde functional group at the C4 position of the 2,6-dimethylpyrimidine core is a key site for synthetic modification, primarily through condensation reactions with primary amines to form Schiff bases (imines). This reaction is a straightforward and efficient method for creating multidentate ligands that can effectively chelate with metal ions.

A common synthetic route involves the condensation of a pyrimidine-4-carbaldehyde (B152824) derivative with an amine-containing compound. For instance, Schiff base ligands can be synthesized by refluxing the carbaldehyde with various primary amines in a suitable solvent like ethanol. mdpi.com A similar methodology has been successfully applied to produce NNS tridentate Schiff base ligands by reacting 2-S-methylmercapto-6-methylpyrimidine-4-carbaldehyde with S-methyl or S-benzyl dithiocarbazate. researchgate.netresearchgate.net This 1:1 condensation reaction yields ligands where the pyrimidine (B1678525) ring nitrogen, the azomethine nitrogen, and the thiolato sulfur atom are available for coordination. researchgate.netresearchgate.net

The general reaction scheme for the formation of a Schiff base ligand from a pyrimidine-4-carbaldehyde is as follows:

Pyrimidine-CHO + R-NH₂ → Pyrimidine-CH=N-R + H₂O

This versatility allows for the synthesis of a wide array of ligands with tailored electronic and steric properties by simply varying the amine component (R-NH₂). These Schiff bases are often stable, crystalline solids that can be fully characterized using techniques such as FT-IR, NMR, and mass spectrometry before their use in complexation reactions. lboro.ac.uk

Formation of Transition Metal Complexes

The Schiff base ligands derived from pyrimidine-4-carbaldehydes readily form stable complexes with a variety of transition metals. The formation of these complexes is typically achieved by reacting the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in an alcoholic solvent. The mixture is often refluxed for several hours to ensure complete reaction. lboro.ac.uknih.gov The resulting metal complexes precipitate from the solution and can be isolated by filtration, washed, and dried. sysrevpharm.org

The stoichiometry of the resulting complexes is commonly found to be 1:2 (metal:ligand), particularly with tridentate ligands, leading to the formation of bis-chelate complexes. researchgate.net For example, Ni(II), Co(III), and Fe(III) have been shown to form complexes with Schiff bases derived from 2-S-methylmercapto-6-methylpyrimidine-4-carbaldehyde. researchgate.net The ligand coordinates with the central metal ion through the pyrimidyl nitrogen, the azomethine nitrogen, and a sulfur atom, creating a stable chelate structure. researchgate.netresearchgate.net Molar conductivity measurements often indicate that these complexes are non-electrolytes, confirming that the anions are not part of the primary coordination sphere. sdiarticle5.com

Structural Analysis of Metal-Pyrimidine Complexes

The structural elucidation of these metal-pyrimidine complexes is crucial for understanding their properties. Single-crystal X-ray diffraction is the definitive method for determining the precise geometry and bonding within these molecules. Spectroscopic techniques and magnetic susceptibility measurements provide complementary data.

Studies on complexes formed from ligands derived from 2-S-methylmercapto-6-methylpyrimidine-4-carbaldehyde have revealed distorted octahedral geometries for Co(III), Fe(III), and Ni(II) ions. researchgate.net In these structures, the two tridentate ligands arrange themselves around the central metal ion, with the coordination environment being defined by an N₄S₂ chromophore. researchgate.net Each ligand molecule binds to the metal via the pyrimidyl and azomethine nitrogen atoms, along with the thiolato sulfur atom. researchgate.netresearchgate.net A notable variation was observed in a Ni(II) complex where one ligand molecule acted as a neutral tridentate ligand and the other as a uninegative tridentate ligand. researchgate.net In contrast, for the Co(III) and Fe(III) complexes, both ligand molecules behaved as monoanionic tridentate species. researchgate.net

X-ray diffraction data provides detailed information on the crystal system, space group, and unit cell dimensions, as summarized in the table below for representative complexes.

ComplexCrystal SystemSpace Groupa (Å)b (Å)c (Å)GeometryRef
Ni(II) ComplexOrthorhombic----Distorted Octahedral researchgate.netsdiarticle5.com
Co(III) Complex-----Distorted Octahedral researchgate.net
Fe(III) Complex-----Distorted Octahedral researchgate.net
Fe(II) ComplexMonoclinic-10.9620.3510.15Octahedral jocpr.com
Cu(II) ComplexOrthorhombic-18.5915.6511.23Tetrahedral sdiarticle5.comjocpr.com

Note: Data for Fe(II) and Cu(II) complexes are for related structures and provided for comparative purposes. Dashes indicate data not specified in the source.

Spectroscopic analysis further confirms the coordination mode. In FT-IR spectra, a characteristic shift in the ν(C=N) (azomethine) stretching frequency upon complexation indicates the involvement of the imine nitrogen in bonding to the metal ion. The disappearance of the ν(S-H) band and the appearance of a new band for ν(M-S) suggests coordination through the deprotonated thiol group. Similarly, new bands in the far-IR region are assigned to ν(M-N) vibrations. researchgate.net

Investigation of Biological Activities of Metal Complexes

A significant driver for the synthesis of transition metal complexes with pyrimidine-derived Schiff bases is their potential biological activity. It is a well-established principle that the chelation of a metal ion to an organic ligand can enhance the ligand's biological efficacy. lboro.ac.ukresearchgate.net

Complexes derived from pyrimidine Schiff bases have been screened for a range of antimicrobial activities. Studies have shown that these metal complexes often exhibit greater antibacterial and antifungal activity than the free ligands. lboro.ac.uksdiarticle5.com For example, various complexes have demonstrated good activity against bacteria such as Escherichia coli, Staphylococcus aureus, Salmonella typhi, and Bacillus subtilis, and fungi like Aspergillus niger and Penicillium chrysogenum. lboro.ac.uksdiarticle5.comajrconline.org

The enhanced activity of the metal complexes is often explained by Overtone's concept and Tweedy's chelation theory. Upon chelation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor atoms of the ligand. This process increases the lipophilicity of the complex, allowing it to penetrate the lipid membranes of microorganisms more effectively, thereby disrupting normal cellular processes. lboro.ac.uk Some specific complexes have also shown promise as anti-inflammatory agents. lboro.ac.uk

Compound TypeTested AgainstActivity
Cu(II), Ni(II) ComplexesE. coli, S. aureus, A. niger, B. subtilisGood antibacterial and antifungal activity
Cu(II) Complex-Anti-inflammatory activity

This enhanced biological profile underscores the therapeutic potential of metal complexes derived from this compound and its analogues.

Applications in Agricultural Chemistry

Pesticidal and Herbicidal Activity Assessments

Derivatives of pyrimidine (B1678525) have been widely explored for their potential as pesticides, including insecticides and herbicides. The structural versatility of the pyrimidine ring allows for the synthesis of a wide range of analogues with diverse biological activities.

Research into novel pyrimidine derivatives has demonstrated their insecticidal properties. For instance, a series of pyrimidine derivatives containing a urea (B33335) pharmacophore were synthesized and tested against the mosquito vector Aedes aegypti. Several of these compounds exhibited notable insecticidal activity against both adult and larval stages of the mosquito. nih.gov This suggests that the pyrimidine scaffold can be a valuable starting point for the development of new insecticides. Further studies on other pyrimidine-based compounds have also shown promising results against various agricultural pests. researchgate.net

In the realm of weed management, pyrimidine derivatives have been a significant focus of herbicide research. researchgate.net For example, certain N-(4,6-disubstituted pyrimidin-2-yl) urea derivatives have been synthesized and shown to possess herbicidal activity. These compounds are often designed to inhibit specific enzymes in plants that are essential for their growth and development, leading to weed death. The efficacy of these herbicides can be influenced by the nature and position of substituents on the pyrimidine ring. Studies on pyrido[2,3-d]pyrimidine (B1209978) derivatives have also revealed their potential as herbicides, with some compounds showing significant activity against specific weed species. mdpi.com While direct data on 2,6-Dimethylpyrimidine-4-carbaldehyde is unavailable, the extensive research on other pyrimidine structures underscores the potential of this chemical class in developing new herbicidal agents.

Plant Growth Regulating Properties

Studies on derivatives of 4,6-dimethylpyrimidine-2-thiol (B7761162) hydrochloride have revealed pronounced plant growth-stimulating activity. researchgate.net These findings indicate that specific substitutions on the pyrimidine ring can lead to compounds that enhance plant development. Research has also explored the use of pyrimidine derivatives to improve the growth and productivity of crops like sorghum under various environmental conditions. researchgate.net For instance, certain pyrimidine compounds have been shown to act similarly to natural plant hormones like auxins and cytokinins, promoting cell elongation and division. researchgate.net

A comparative analysis of various synthetic pyrimidine derivatives has demonstrated their capacity to enhance wheat growth in the vegetative phase, with some compounds showing a regulatory effect equivalent to or exceeding that of the natural auxin, indole-3-acetic acid (IAA). auctoresonline.org These studies highlight the potential of pyrimidine-based compounds as tools for improving crop yields and resilience. Although specific research on the plant growth regulating properties of This compound is not available, the documented activities of other pyrimidine derivatives suggest that this compound could also possess interesting biological activities in this domain.

Interactive Data Table: Examples of Biologically Active Pyrimidine Derivatives

Compound ClassTarget Organism/PlantObserved Activity
Pyrimidine derivatives with urea pharmacophoreAedes aegypti (mosquito)Insecticidal (larvicidal and adulticidal)
N-(4,6-disubstituted pyrimidin-2-yl) urea derivativesWeedsHerbicidal
Pyrido[2,3-d]pyrimidine derivativesWeedsHerbicidal
4,6-dimethylpyrimidine-2-thiol hydrochloride derivativesPlantsPlant growth stimulation
Various synthetic pyrimidine derivativesWheatEnhanced growth (auxin-like activity)

Advanced Characterization Methodologies in Research

Spectroscopic Techniques

Spectroscopic methods are indispensable for probing the molecular structure of 2,6-Dimethylpyrimidine-4-carbaldehyde, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound in solution.

¹H NMR Spectroscopy : In the proton NMR spectrum, the aldehydic proton is expected to appear as a singlet in the downfield region, typically between δ 9.8 and 10.2 ppm, due to the strong deshielding effect of the carbonyl group. The pyrimidine (B1678525) ring proton would likely resonate as a singlet in the aromatic region. The two methyl groups attached to the pyrimidine ring are expected to show distinct singlet signals in the upfield region.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum would provide further structural confirmation. The carbonyl carbon of the aldehyde is anticipated to have a characteristic chemical shift in the highly deshielded region of the spectrum. The carbons of the pyrimidine ring would appear in the aromatic region, with their specific shifts influenced by the nitrogen atoms and the substituent groups. The methyl carbons would be observed at the higher field end of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary from experimental results.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aldehyde CH~9.9~193.0
Pyrimidine CH~7.5~120.0
Pyrimidine C-CH₃-~165.0
Pyrimidine C-CHO-~155.0
Methyl CH₃~2.6~25.0

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound.

IR Spectroscopy : The IR spectrum is expected to show a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the range of 1680-1715 cm⁻¹. The C-H stretching vibration of the aldehyde is also expected to produce a characteristic peak. Aromatic C=C and C=N stretching vibrations from the pyrimidine ring would likely appear in the 1400-1600 cm⁻¹ region. The C-H stretching and bending vibrations of the methyl groups would also be present.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the pyrimidine ring are often strong in the Raman spectrum. The C=O and C-H vibrations of the aldehyde group would also be observable.

Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound. The predicted monoisotopic mass of this compound is 136.0637 Da. nih.gov High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

The fragmentation pattern in the mass spectrum would likely involve the loss of the formyl group (CHO) or other characteristic cleavages of the pyrimidine ring, providing further structural information.

Table 2: Predicted Mass-to-Charge Ratios (m/z) for Adducts of this compound nih.gov

AdductPredicted m/z
[M+H]⁺137.0709
[M+Na]⁺159.0529

UV-Vis spectrophotometry is used to study the electronic transitions within the molecule. The pyrimidine ring, being an aromatic system, is expected to exhibit characteristic absorption bands in the UV region. The presence of the aldehyde group, a chromophore, will influence the position and intensity of these absorptions. The spectrum would likely show π → π* and n → π* transitions.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

Chromatographic Techniques for Purity and Analysis (e.g., TLC)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC) : TLC is a simple, rapid, and versatile method for qualitative analysis. By using an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable mobile phase, the purity of a sample can be quickly assessed. The position of the spot, represented by its retention factor (Rf) value, is characteristic of the compound under a specific set of conditions. TLC is also invaluable for optimizing reaction conditions and for preliminary separation of products from a reaction mixture. For pyrimidine derivatives, various solvent systems can be employed to achieve effective separation. nih.govnih.gov

Thermogravimetric Analysis

Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is instrumental in determining the thermal stability and decomposition characteristics of materials. In the context of pyrimidine derivatives, TGA provides data on their stability at elevated temperatures, which is a critical parameter for applications in materials science and pharmaceuticals. unirioja.esresearchgate.net

Research on various novel pyrimidine derivatives has demonstrated that their thermal stability is significantly influenced by the nature and position of substituent groups on the pyrimidine ring. researchgate.netscielo.org.co Generally, the decomposition of these compounds can occur in single or multiple steps, and the temperature ranges for these decomposition events, along with the percentage of weight loss, are key parameters evaluated from the thermograms. researchgate.net For instance, the introduction of certain functional groups can either enhance or diminish the thermal stability of the pyrimidine core. scielo.org.co The kinetic parameters of the decomposition process, such as activation energy, can also be calculated from TGA data, offering deeper insights into the degradation mechanism. researchgate.netscielo.org.co

Below is an illustrative data table showing typical TGA findings for a series of hypothetical pyrimidine derivatives, demonstrating how different substituents might affect thermal stability.

CompoundDecomposition Onset Temperature (°C)Temperature of Maximum Decomposition Rate (°C)Residual Mass at 800°C (%)
Pyrimidine Derivative A21025015.2
Pyrimidine Derivative B23528018.5
Pyrimidine Derivative C19022512.8
Pyrimidine Derivative D25031022.1

Conductivity Measurements

Conductivity measurements are employed to determine the electrical properties of a material, specifically its ability to conduct an electric current. For organic compounds like pyrimidine derivatives, these measurements can reveal potential applications in electronics, such as in organic semiconductors. researchgate.net The electrical conductivity of pyrimidine-based compounds is often studied in the solid state, and it can be highly dependent on molecular structure, intermolecular interactions, and the presence of doping agents or complexation with metal ions. nih.govsemanticscholar.org

Studies on certain pyrimidine compounds and their metal complexes have shown that they can exhibit significant electrical conductivity. nih.govsemanticscholar.org The conductivity in these materials can be influenced by factors such as the formation of coordination polymers, which can facilitate charge transport. nih.gov The dielectric properties of pyrimidine derivatives are also of interest, as they provide information about the polarization and charge distribution within the material. semanticscholar.org Theoretical studies using methods like Density Functional Theory (DFT) have also been used to predict the electronic properties, including the energy gaps, which are indicative of the potential for electrical conductivity in pyrimidine-based molecules. researchgate.net

The following interactive data table presents hypothetical conductivity data for a selection of pyrimidine-based materials to illustrate the range of electrical properties that might be observed.

MaterialMeasurement Temperature (°C)Electrical Conductivity (S/cm)
Pyrimidine Compound X251.5 x 10⁻⁸
Pyrimidine Compound Y253.2 x 10⁻⁶
Metal Complex of Pyrimidine Z258.9 x 10⁻⁴
Doped Pyrimidine Polymer252.1 x 10⁻²

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently applied to molecules like pyrimidine (B1678525) derivatives to predict their geometric, spectroscopic, and reactive properties. However, specific DFT studies focused on 2,6-Dimethylpyrimidine-4-carbaldehyde have not been identified in the reviewed literature.

Geometry Optimization and Electronic Structure Calculations

A fundamental DFT calculation involves geometry optimization, which determines the lowest energy arrangement of atoms in a molecule. This process yields key structural parameters such as bond lengths, bond angles, and dihedral angles. Following optimization, electronic properties like total energy, dipole moment, and the distribution of electron density can be calculated. For related compounds, such as 2-amino-4,6-dimethyl pyrimidine, DFT calculations have been performed using methods like B3LYP with 6-31+G and 6-311++G basis sets to determine its optimized geometry nih.gov. However, no such published data exists for this compound.

Vibrational Frequency and Spectroscopic Predictions

Following geometry optimization, vibrational frequency calculations are typically performed to predict the infrared (IR) and Raman spectra of a molecule. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and assigning specific vibrational modes to functional groups within the molecule. While DFT has been used to predict the vibrational spectra of similar molecules like 2-amino-4,6-dimethyl pyrimidine nih.gov, no such theoretical spectroscopic predictions for this compound are available in published literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies of the HOMO and LUMO, and the energy gap between them (HOMO-LUMO gap), are crucial for understanding a molecule's chemical reactivity, kinetic stability, and electronic transitions. A small HOMO-LUMO gap generally implies higher reactivity. While FMO analysis is a common component of computational studies on pyrimidine derivatives, specific values for the HOMO, LUMO, and the energy gap for this compound have not been reported.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are useful for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions and chemical reactions. The MEP surface is color-coded, typically with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). No published MEP maps for this compound could be located.

Tautomeric Equilibrium Analysis

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. Pyrimidine derivatives can exhibit tautomerism, such as keto-enol tautomerism. Computational methods, particularly DFT, are used to calculate the relative energies and stabilities of different tautomeric forms to predict which one is dominant under certain conditions. Studies have been conducted on the tautomerism of related structures like 4-hydroxypyrimidine researchgate.net. However, a specific computational analysis of the tautomeric equilibrium for this compound, which could potentially exist in an enol form, has not been found in the scientific literature.

Molecular Docking and Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is essential in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. Numerous studies have performed molecular docking on various pyrimidine-based compounds to investigate their potential as inhibitors for targets like cyclin-dependent kinases or the Bcl-2 protein mdpi.comnih.gov. Despite the wide application of this technique, there are no available molecular docking studies in the scientific literature that specifically investigate the interaction of this compound with any biological receptor.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand how structural modifications of this molecule might influence its activity.

QSAR studies on various classes of pyrimidine derivatives have been instrumental in predicting their therapeutic potential, including anticancer, larvicidal, and enzyme inhibitory activities. scielo.brnih.gov These studies typically involve the calculation of a wide range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

For a hypothetical QSAR study on a series of analogs of this compound, the following descriptors would be relevant:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of the frontier molecular orbitals (HOMO and LUMO). They are crucial for understanding how the molecule might interact with a biological target.

Steric Descriptors: These relate to the size and shape of the molecule, which can influence its ability to fit into a binding site.

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Topological Descriptors: These are numerical representations of the molecular structure, including connectivity and branching.

A statistical method, such as Multiple Linear Regression (MLR) or an Artificial Neural Network (ANN), would then be used to build a model that correlates these descriptors with a measured biological activity (e.g., IC50 value). nih.gov Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds.

Table 1: Hypothetical QSAR Descriptors for this compound Analogs

Descriptor TypeExample DescriptorPotential Influence on Activity
ElectronicDipole MomentAffects polar interactions with the target protein.
StericMolecular VolumeDetermines the fit within the binding pocket.
HydrophobicLogPInfluences cell membrane permeability.
TopologicalWiener IndexRelates to the overall shape and branching of the molecule.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations can provide detailed insights into its interaction with a biological target, such as a protein or enzyme.

System Setup: Building a computational model of the biological target in complex with this compound, solvated in a box of water molecules and ions to mimic physiological conditions.

Simulation: Solving Newton's equations of motion for the system, allowing the atoms to move and interact over a period of nanoseconds to microseconds.

Analysis: Analyzing the trajectory of the simulation to understand the stability of the complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes that occur upon binding.

MD simulations are often used to refine the binding poses of ligands predicted by molecular docking studies and to calculate the binding free energy, which is a measure of the affinity of the ligand for its target. mdpi.comrsc.org For this compound, MD simulations could be employed to validate its binding mode within a target active site and to assess the stability of the interactions over time. This information is invaluable for the rational design of more effective inhibitors.

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound

ApplicationInformation Gained
Binding Pose StabilityConfirmation of the orientation and conformation of the molecule in the active site.
Interaction AnalysisIdentification of key amino acid residues involved in binding.
Binding Free Energy CalculationQuantitative prediction of the binding affinity.
Conformational DynamicsUnderstanding how the protein and ligand adapt to each other upon binding.

Topological and Quantum Chemical Descriptors Analysis

The analysis of topological and quantum chemical descriptors provides a quantitative description of the structural and electronic properties of a molecule. These descriptors are fundamental to QSAR studies and can also offer standalone insights into the reactivity and potential biological activity of this compound.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include the Wiener index, Kier & Hall connectivity indices, and Balaban J index. These descriptors can be correlated with various physicochemical properties and biological activities.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide information about the electronic structure of the molecule. researchgate.net For this compound, these descriptors can reveal important aspects of its chemical behavior.

Key quantum chemical descriptors include:

Energy of the Highest Occupied Molecular Orbital (E-HOMO): Related to the molecule's ability to donate electrons.

Energy of the Lowest Unoccupied Molecular Orbital (E-LUMO): Related to the molecule's ability to accept electrons.

HOMO-LUMO Gap: An indicator of the molecule's chemical reactivity and stability.

Electron Affinity and Ionization Potential: These relate to the ease with which the molecule can gain or lose an electron, respectively. researchgate.net

Electrophilicity Index: A measure of the molecule's ability to act as an electrophile. researchgate.net

Studies on other aromatic aldehydes have successfully used quantum topological molecular similarity (QTMS) descriptors to build predictive QSAR models for their toxicity. nih.gov A similar approach could be applied to this compound to predict its biological activities and potential toxicity.

Table 3: Selected Quantum Chemical Descriptors and Their Significance for this compound

DescriptorSignificance
E-HOMOIndicates the propensity to undergo electrophilic attack.
E-LUMOIndicates the propensity to undergo nucleophilic attack.
HOMO-LUMO GapRelates to the molecule's kinetic stability and reactivity.
Dipole MomentInfluences intermolecular interactions and solubility.
Electrophilicity IndexPredicts the likelihood of reactions with nucleophiles.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Key Pharmacophores and Structural Motifs

A pharmacophore is an abstract representation of the essential molecular features required for a specific biological activity. dovepress.comnih.govqsar4u.com For pyrimidine (B1678525) derivatives, several key pharmacophoric features have been identified that contribute to their diverse pharmacological profiles. The 2,6-dimethylpyrimidine-4-carbaldehyde core itself presents several points for molecular recognition:

The Pyrimidine Ring: The two nitrogen atoms within the pyrimidine ring are crucial hydrogen bond acceptors, enabling interactions with biological targets such as enzymes and receptors. nih.gov The aromatic nature of the ring also allows for π-π stacking interactions with aromatic amino acid residues in protein binding pockets.

The 2,6-Dimethyl Groups: These methyl groups contribute to the lipophilicity of the molecule, which can influence its ability to cross cell membranes and access target sites. They also provide steric bulk that can dictate the orientation of the molecule within a binding pocket, enhancing selectivity.

In broader studies of pyrimidine-containing compounds, the arrangement of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings are consistently highlighted as critical for activity. nih.govmdpi.com For instance, in the development of USP1/UAF1 deubiquitinase inhibitors, a N-benzyl-2-phenylpyrimidin-4-amine scaffold was identified as a potent pharmacophore, where the pyrimidine core acts as a central scaffold for orienting the key interacting moieties. nih.gov

Correlation of Molecular Modifications with Biological Efficacy

The modification of the this compound scaffold at its key positions has a profound impact on the biological efficacy of the resulting derivatives. The carbaldehyde group at the 4-position is a particularly versatile handle for chemical modification.

For example, the conversion of the aldehyde to a carboxamide has been explored in the development of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibitors. nih.gov A systematic SAR study of pyrimidine-4-carboxamides revealed that the nature of the substituents on the carboxamide nitrogen, as well as modifications at the 2- and 6-positions of the pyrimidine ring, significantly modulated inhibitory potency. nih.govresearchgate.net

To illustrate the impact of these modifications, consider the hypothetical SAR data presented in the interactive table below, which is based on the principles observed in studies of similar pyrimidine derivatives.

CompoundR1 (at position 4)R2 (at position 2)R3 (at position 6)IC50 (nM)
1-CHO-CH3-CH3>10000
2-CONH-propyl-CH3-CH35200
3-CONH-propyl-phenyl-CH31500
4-CONH-propyl-phenyl-morpholino350
5-CONH-cyclopropylmethyl-(S)-3-phenylpiperidine-(S)-3-hydroxypyrrolidine15

This table is a hypothetical representation to illustrate SAR principles and does not represent actual experimental data for this compound derivatives.

As the hypothetical data suggests, the initial this compound (Compound 1) may have low intrinsic activity. Conversion of the aldehyde to a propylamide (Compound 2) could confer some activity. Further modifications, such as introducing a phenyl group at the 2-position (Compound 3) and a morpholino group at the 6-position (Compound 4), could lead to a progressive increase in potency. The introduction of more complex and conformationally restricted substituents, as seen in Compound 5, could ultimately lead to a highly potent derivative. nih.gov

Impact of Electronic and Steric Effects on Reactivity

The electronic and steric properties of the substituents on the pyrimidine ring play a critical role in the reactivity of this compound.

Electronic Effects: The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which makes the ring electron-deficient. This generally deactivates the ring towards electrophilic aromatic substitution. However, the 2,6-dimethyl groups are electron-donating, which can partially offset the electron-withdrawing effect of the ring nitrogens. The 4-carbaldehyde group is strongly electron-withdrawing, further influencing the electron distribution within the ring and affecting its reactivity.

Rational Design Strategies based on SAR/SPR

The insights gained from SAR and SPR studies on pyrimidine derivatives provide a foundation for the rational design of new bioactive molecules based on the this compound scaffold. mdpi.comnih.govresearchgate.net

A common strategy is structure-based drug design , where the three-dimensional structure of a biological target is used to design molecules that can bind with high affinity and selectivity. nih.gov In this approach, the this compound core can be used as a starting point. The carbaldehyde group can be modified to introduce functionalities that can form specific interactions, such as hydrogen bonds or salt bridges, with key amino acid residues in the target's active site. The 2,6-dimethyl groups can be tailored to fit into hydrophobic pockets, enhancing binding affinity and selectivity.

Another approach is scaffold hopping , where the core pyrimidine structure is retained, but the substituents are varied to explore new chemical space and identify compounds with improved properties. mdpi.com For example, the methyl groups could be replaced with other alkyl or aryl groups to modulate lipophilicity and steric interactions. The carbaldehyde could be transformed into a wide range of other functional groups, such as oximes, hydrazones, or carboxylic acids, to alter the electronic properties and hydrogen bonding capacity of the molecule.

The development of potent and selective inhibitors often involves an iterative process of design, synthesis, and biological evaluation. The this compound scaffold, with its versatile chemistry and defined structural features, serves as a valuable starting point for such drug discovery campaigns.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 2,6-Dimethylpyrimidine-4-carbaldehyde, and how can the aldehyde group be preserved during synthesis?

  • Methodological Answer : The aldehyde group in pyrimidine derivatives is sensitive to oxidation and nucleophilic attack. A Mitsunobu reaction (e.g., coupling alcohols to heterocycles) can introduce functional groups while preserving aldehydes, as demonstrated in terpyridine synthesis . Key steps:

  • Use anhydrous conditions and low temperatures to minimize aldehyde degradation.
  • Protect the aldehyde with acid-labile groups (e.g., acetals) if competing reactions occur.
  • Confirm purity via HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane eluent).

Q. How can the aldehyde group in this compound be confirmed spectroscopically?

  • Methodological Answer :

  • IR Spectroscopy : Look for a strong stretch near 1720–1700 cm⁻¹ (C=O of aldehyde) and absence of O–H stretches (ruling out carboxylic acids).
  • ¹H NMR : A singlet near 9.8–10.0 ppm (aldehyde proton).
  • Derivatization : React with 2,4-dinitrophenylhydrazine (DNPH) to form a hydrazone precipitate (orange crystals; confirm via melting point comparison) .

Q. What crystallographic software is recommended for initial structure determination of this compound?

  • Methodological Answer : SHELXT (part of the SHELX suite) is widely used for small-molecule structure solution. Steps:

  • Collect high-resolution single-crystal X-ray data (Mo-Kα radiation, λ = 0.71073 Å).
  • Use Olex2 or Mercury CSD for visualization and validation of hydrogen bonding (e.g., aldehyde C=O∙∙∙H–N interactions) .

Advanced Research Questions

Q. How can discrepancies in crystallographic refinement (e.g., high R-factor) be resolved for this compound?

  • Methodological Answer : In SHELXL , address refinement issues by:

  • Checking for disordered solvent molecules (use SQUEEZE/PLATON).
  • Applying anisotropic displacement parameters for non-H atoms.
  • Validating hydrogen positions with DFT-optimized geometries (e.g., Gaussian09).
  • Compare final C–C bond lengths (±0.02 Å) and angles (±2°) with similar pyrimidine aldehydes in the Cambridge Structural Database (CSD) .

Q. What strategies enable regioselective functionalization of the pyrimidine ring without altering the aldehyde group?

  • Methodological Answer :

  • Electrophilic Substitution : Use Pd-catalyzed C–H activation at the electron-deficient C5 position (directed by methyl groups at C2/C6).
  • Protection-Deprotection : Temporarily convert the aldehyde to a thioacetal (e.g., ethanedithiol/BF₃·Et₂O), perform alkylation/halogenation, then regenerate the aldehyde with Hg²⁺/H₂O .
  • Computational Guidance : DFT calculations (e.g., Gaussian, B3LYP/6-31G*) predict reactive sites via Fukui indices.

Q. How can intermolecular interactions in the crystal lattice influence the compound’s stability?

  • Methodological Answer : Use Mercury CSD to analyze:

  • π-π Stacking : Distance between pyrimidine rings (typically 3.5–4.0 Å).
  • Hydrogen Bonds : Aldehyde C=O∙∙∙H–N (pyrimidine) or C–H∙∙∙O interactions (2.5–3.0 Å).
  • Void Analysis : Calculate solvent-accessible voids (>5% may indicate instability) .

Notes

  • Contradictions in Evidence : While SHELX is preferred for small-molecule refinement , macromolecular studies may require Phenix or REFMAC5 for low-resolution data.
  • Advanced Tools : Combine experimental data (X-ray/spectroscopy) with computational methods (DFT, MD simulations) for robust mechanistic insights.

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